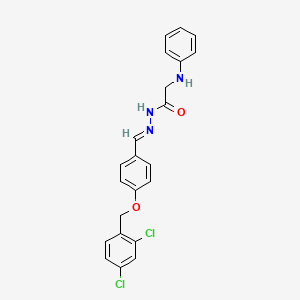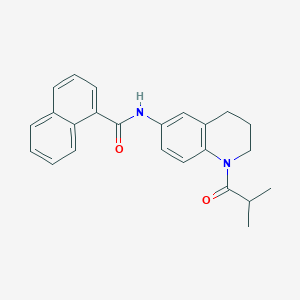
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a useful research compound. Its molecular formula is C24H24N2O2 and its molecular weight is 372.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Naphthylisoquinoline Alkaloids
Naphthylisoquinoline (NIQ) alkaloids, particularly those with an N,C-heterobiaryl axis, have shown remarkable bioactivities, including antiparasitic and antileukemic effects. These compounds, due to their unique structural features and biosynthetic origins, offer interesting stereochemical implications and potential therapeutic applications. The comprehensive review by Tajuddeen and Bringmann (2021) covers the isolation, structural elucidation, and biological activities of N,C-coupled NIQs, highlighting their significance in drug discovery and medicinal chemistry.
Isoquinoline Alkaloids and Their Derivatives
Research on novel natural isoquinoline alkaloids and their N-oxides has revealed a wide spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. The review by Dembitsky, Gloriozova, & Poroikov (2015) emphasizes the potential of these compounds as leads for drug discovery. Their structural diversity and reported biological activities suggest that derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide may also possess similar therapeutic potentials.
Naphthoquinones as Therapeutic Agents
Naphthoquinones have been widely studied for their therapeutic properties, including anticancer activity. The synthesis and biological evaluation of various naphthoquinone derivatives have been a focus of research aimed at developing new anticancer agents. The work of Tandon & Kumar (2013) provides insight into the significant anticancer potential of naphthoquinone derivatives, suggesting that structurally related compounds, such as this compound, could be explored for similar activities.
Antioxidant Activity
The antioxidant properties of compounds are critical for their therapeutic applications, especially in mitigating oxidative stress-related diseases. The review by Munteanu & Apetrei (2021) discusses various methods used to determine antioxidant activity, highlighting the importance of these evaluations in understanding the therapeutic potential of chemical compounds, including naphthoquinones and isoquinolines.
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-16(2)24(28)26-14-6-9-18-15-19(12-13-22(18)26)25-23(27)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBHHNHRHHQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)
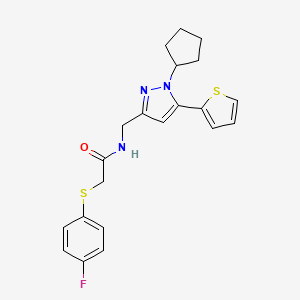
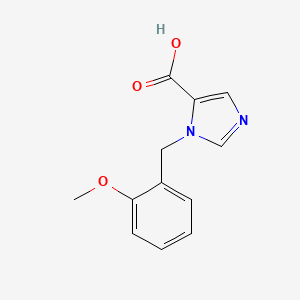

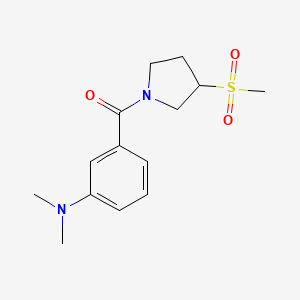
![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2735462.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2735463.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)
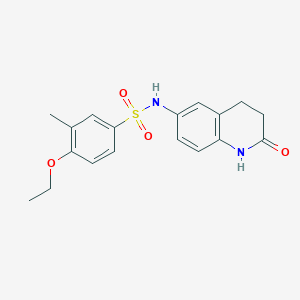
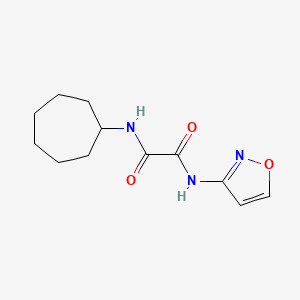
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
